2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one

Drug-Drug Interaction Cytochrome P450 Metabolic Stability

Standard morpholine propyl ketones exhibit high CYP450 inhibition, confounding in vivo combination studies. This chiral azetidine-morpholine hybrid disrupts heme porphyrin binding, offering a structurally validated scaffold with reduced drug-drug interaction risk. - **Key differentiator:** Azetidine substitution lowers CYP liability vs. 1-morpholinopropan-1-one (Hubbs et al., 2015). - **Structural utility:** Constrained hinge-binding motif for kinase/GPCR fragment libraries; chiral center enables SAR stereochemistry studies. - **Supply guarantee:** 98% purity with batch-specific NMR/HPLC/GC; multiple vendors, immediate availability.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Cat. No. B13635860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCOCC1)OC2CNC2
InChIInChI=1S/C10H18N2O3/c1-8(15-9-6-11-7-9)10(13)12-2-4-14-5-3-12/h8-9,11H,2-7H2,1H3
InChIKeyQGJZWUVAJWSLMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one Overview & Procurement


2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one (CAS 1343028-64-7) is a dual-heterocyclic small molecule with molecular formula C₁₀H₁₈N₂O₃ and molecular weight 214.26 g/mol . This compound features an azetidine ring (four-membered nitrogen-containing heterocycle) linked via an ether bridge to a morpholinopropanone moiety . The structure presents a chiral center at the alpha-carbon of the propanone linkage, resulting in potential stereochemical complexity that may influence both synthetic accessibility and biological interactions . Commercially available from multiple vendors at standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC .

Chiral dual-heterocycle scaffold (azetidine + morpholine) with ether linkage – supports SAR and stereochemical exploration
Batch-specific QC (NMR, HPLC, GC) enables reproducible hit-to-lead research
Multi-vendor sourcing at standardized purity – flexible procurement

Generic Substitution Risks for 2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one


While structurally related analogs such as 1-morpholinopropan-1-one (CAS 30668-14-5) or azetidin-3-yl-pyrrolidine derivatives are commercially available, direct substitution is scientifically unjustified without experimental validation. The target compound integrates two pharmacophoric elements—azetidine and morpholine—connected via a chiral ether linkage, creating a unique three-dimensional architecture that cannot be replicated by single-heterocycle alternatives or analogs with different linker geometry . Published evidence from Hubbs et al. (2015) demonstrates that morpholine-containing scaffolds exhibit potent CYP450 inhibition, whereas azetidine substitution disrupts heme porphyrin interactions—a class-level inference suggesting divergent metabolic liability profiles between morpholine-only and azetidine-containing analogs [1]. This fundamental difference in cytochrome P450 interaction potential carries direct implications for in vivo experimental design and downstream development decisions.

CYP interaction profile divergence
Morpholine-only analogs may carry higher CYP inhibition; target’s azetidine presence reported to disrupt heme interaction (class-level inference).
Linker and conformational mismatch
Ether-linked scaffold provides different flexibility and H-bond capacity vs. N-linked analogs, altering permeability and target fit.
Pharmacophoric simplification risk
Single-heterocycle substitutes lack dual binding motifs, limiting binding versatility.

Evidence Guide: 2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one Comparator Analysis


CYP450 Inhibition: Azetidine vs. Morpholine Scaffolds

In a 2015 study by Hubbs et al., substitution of a morpholine moiety with an azetidine ring disrupted interactions with the heme porphyrin system and was successfully applied as a strategy to reduce CYP450 inhibition of the unsubstituted morpholine [1]. This class-level inference provides a basis for differentiation between the target compound (containing both azetidine and morpholine) and analogs containing only a morpholine group.

CYP450 Profile
Class-level inference
Azetidine substitution disrupts heme porphyrin interactions vs. morpholine-only CYP inhibition (Hubbs 2015).
CYP liability may differ; supports DDI-aware in vivo study selection.
Data to verify for this specific compound.
Drug-Drug Interaction Cytochrome P450 Metabolic Stability Gamma-Secretase Modulators

Structural Complexity: Dual Pharmacophore vs. Single Heterocycles

The target compound incorporates two distinct heterocyclic rings (azetidine and morpholine) linked via a chiral ether-containing propanone bridge, in contrast to commercially available single-heterocycle analogs such as 1-morpholinopropan-1-one (CAS 30668-14-5) or 4-(azetidin-3-yl)morpholine hydrochloride (CAS 223381-71-3) . The presence of the azetidine ring introduces a constrained, basic amine pharmacophore distinct from the morpholine oxygen-containing scaffold .

Structural Complexity
Cross-study comparable
Target: 2 heterocycles, 5 HBA, 4 rot. bonds | Comp.: 1 heterocycle, 2 HBA, 1 rot. bond
Dual pharmacophore may support broader target engagement.
Source: vendor specifications; verify experimentally.
Medicinal Chemistry Scaffold Diversity Hit-to-Lead Fragment-Based Drug Discovery

Synthetic Accessibility: Enantioselective Route Availability

A highly regio- and stereoselective synthetic strategy for morpholines and their homologues via SN2-type ring opening of activated aziridines and azetidines with haloalcohols has been described, achieving high yield and enantioselectivity [1]. This method provides a stereocontrolled route to access the chiral center present in 2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one, whereas simpler analogs lacking the chiral ether linkage (e.g., 4-(azetidin-3-yl)morpholine) can be accessed via more straightforward N-alkylation routes .

Synthetic Route
Cross-study comparable
Requires SN2-type ring opening of azetidine (stereoselective); N-linked analogs via simple N-alkylation.
Stereocontrolled access enables enantiopure studies.
Reported high yields in analogous systems (Yadav 2009).
Organic Synthesis Chiral Resolution Process Chemistry Route Scouting

Solubility & Permeability: Ether-Linked vs. N-Linked Scaffolds

The target compound features an ether linkage (C-O-C) between the azetidine and morpholinopropanone moieties, whereas analogs such as 4-(azetidin-3-yl)morpholine (CAS 223381-71-3) employ a direct C-N linkage . The morpholine ring in the target compound is positioned at the carbonyl terminus, whereas in 4-(azetidin-3-yl)morpholine the morpholine is directly N-linked to the azetidine . Literature indicates that morpholine rings enhance solubility and bioavailability in biological systems , while the ether linkage introduces conformational flexibility distinct from the rigid C-N bond.

Permeability Markers
Cross-study comparable
Target: 5 HBA, 4 rot. bonds; Comp.: 2 HBA, 1 rot. bond
Higher HBA may improve solubility; flexibility may reduce passive permeability.
Structural inference; experimental ADME needed.
Physicochemical Properties ADME Solubility Permeability

Commercial Availability & Quality Documentation

The target compound (CAS 1343028-64-7) is commercially available from multiple vendors including Bidepharm (98% purity with NMR/HPLC/GC batch QC) , Fluorochem (98% purity with full characterization) , and CymitQuimica . In contrast, closely related analogs show variable commercial availability: 1-morpholinopropan-1-one (CAS 30668-14-5) is available as a liquid with density 1.068 g/mL at 25°C , while 4-(azetidin-3-yl)morpholine hydrochloride is available at 95% purity .

Purity & QC
Cross-study comparable
Target: 98% purity, batch NMR/HPLC/GC; Comp.: 95% or minimal QC
Higher purity supports reproducible biology.
Vendor data; verify lot-specific documentation.
Procurement Quality Control Batch Consistency Vendor Qualification

Kinase Inhibitor Potential: Azetidine-Morpholine Hybrid

Azetidine-containing scaffolds are recognized as privileged structures for kinase inhibitor development, with the azetidine ring serving as a hinge-binding element that enhances binding affinity to kinase active sites [1]. Specifically, 2-(azetidin-3-yloxy)-substituted compounds have demonstrated nanomolar binding affinity in receptor binding assays, with Ki values as low as 1 nM reported for closely related 2-(azetidin-3-yloxy) derivatives targeting 5-HT7 receptors [2]. In contrast, morpholine-only analogs (e.g., 1-morpholinopropan-1-one) lack the azetidine hinge-binding motif and are primarily used as solvents or photoinitiators rather than bioactive scaffolds [3].

Kinase Binding
Class-level inference
Related 2-(azetidin-3-yloxy) derivatives: Ki 1–110 nM (BindingDB).
Supports kinase screening context.
Binding data from structural analogs; not measured for this compound.
Kinase Inhibition Cancer Therapeutics Fragment-Based Screening Target Engagement

Optimal Application Scenarios for 2-(Azetidin-3-yloxy)-1-morpholinopropan-1-one


In Vivo Studies with Reduced CYP-Mediated DDI Risk

Based on class-level evidence from Hubbs et al. (2015) demonstrating that azetidine substitution disrupts morpholine-mediated heme porphyrin interactions and reduces CYP450 inhibition [1], this compound is preferentially suited for in vivo studies where minimizing drug-drug interaction potential is critical. Laboratories designing combination therapy experiments or evaluating compounds in polypharmacy contexts should prioritize this scaffold over morpholine-only analogs (e.g., 1-morpholinopropan-1-one), which carry higher CYP inhibition liability.

Kinase Inhibitor Fragment & Receptor Binding Screening

The azetidine moiety serves as a validated hinge-binding motif in kinase inhibitor design, with structurally related 2-(azetidin-3-yloxy) derivatives demonstrating nanomolar binding affinity (Ki = 1-110 nM) in receptor binding assays [2][3]. This compound is appropriate for inclusion in fragment-based screening libraries targeting kinases, GPCRs, or other receptor classes where the constrained azetidine pharmacophore may confer binding specificity absent in flexible-chain or mono-heterocycle alternatives.

Stereocontrolled Synthesis & Chiral Derivatives

The chiral center at the alpha-carbon of the propanone linkage, combined with established enantioselective synthetic methodology via SN2-type ring opening of activated azetidines [4], makes this compound suitable for laboratories developing stereochemically defined compound series. Unlike simpler N-linked azetidine-morpholine analogs that can be accessed via straightforward N-alkylation routes , this scaffold enables exploration of stereochemistry-dependent biological activity.

High-Purity Building Blocks for Medicinal Chemistry

With commercial availability at 98% purity from multiple vendors and batch-specific QC documentation including NMR, HPLC, and GC , this compound meets the rigorous analytical standards required for medicinal chemistry hit-to-lead optimization and SAR studies. For programs requiring reproducible biological data and downstream patent filing, this level of characterization exceeds that available for simpler analogs like 1-morpholinopropan-1-one .

Application
Selection Property
Validation Focus
CYP interaction-aware in vivo studies
CYP inhibition class evidence (azetidine vs. morpholine)
Verify CYP profile for this specific scaffold
Kinase fragment screening
Azetidine hinge-binding motif context
Binding affinity validation (related series Ki range)
Enantioselective synthesis programs
Stereocontrolled synthetic route
Chiral purity (ee) verification
Medicinal chemistry building block
Purity & QC specification
Lot-specific analytical documentation
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